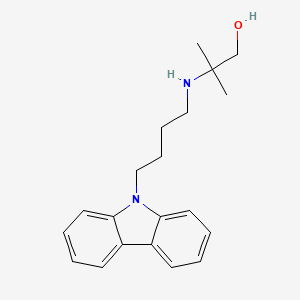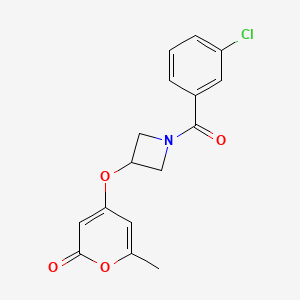
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of interest in various scientific fields. It features a complex structure, with imidazole and pyrrolidine rings connected by a thioether linkage, offering unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of Imidazole Ring: : Starting with 2-methoxyethylamine, react with toluene and a formylating agent to introduce the p-tolyl group, forming an intermediate.
Thioether Linkage: : The intermediate is reacted with ethyl bromide to introduce the thioether linkage.
Pyrrolidine Ring Introduction: : Pyrrolidine is then added through a substitution reaction to finalize the compound.
Industrial Production Methods: : Industrial synthesis involves a catalytic process using transition metals to streamline each step, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions typically affect the imidazole ring, altering its electronic properties.
Substitution: : The compound can participate in nucleophilic substitutions, particularly at the pyrrolidine and imidazole positions.
Common Reagents and Conditions
Oxidation: : Use hydrogen peroxide under mild acidic conditions.
Reduction: : Sodium borohydride is often used under controlled temperature.
Substitution: : Halide reagents (e.g., bromides or chlorides) in an aprotic solvent.
Major Products
Sulfoxides/Sulfones: : Oxidation products.
Reduced Imidazole Derivatives: : Products from reduction.
Substituted Pyrrolidine/Imidazole: : Results from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis.
Synthetic Intermediates: : Used in multi-step organic syntheses.
Biology and Medicine
Antimicrobial Agents: : Shows potential as an antimicrobial due to its unique structure.
Enzyme Inhibition: : Inhibits specific enzymes, making it useful in biochemical studies.
Industry
Material Science: : Used in developing new materials with tailored properties.
Pharmaceuticals: : Precursor in drug synthesis, particularly in designing new therapeutic agents.
Wirkmechanismus
The compound’s mechanism involves binding to specific molecular targets, such as enzymes or receptors, disrupting their function. The thioether and imidazole rings facilitate strong interactions with the target site, altering biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(2-methoxyethyl)-1H-imidazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness: : The presence of a 2-methoxyethyl group and a p-tolyl group gives the compound unique electronic and steric properties, enhancing its reactivity and specificity in biological systems.
There you go! Let me know if there's anything else you need.
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)17-13-20-19(22(17)11-12-24-2)25-14-18(23)21-9-3-4-10-21/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUKOXHICYSFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)
![N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)

![Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2586080.png)



![1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine](/img/structure/B2586088.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2586090.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2586091.png)

